1-methyl-1H-pyrrole-3-carbaldehyde

Catalog No.
S781235
CAS No.
36929-60-9
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-1H-pyrrole-3-carbaldehyde

CAS Number

36929-60-9

Product Name

1-methyl-1H-pyrrole-3-carbaldehyde

IUPAC Name

1-methylpyrrole-3-carbaldehyde

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3

InChI Key

OXADKJPOZQYWIG-UHFFFAOYSA-N

SMILES

CN1C=CC(=C1)C=O

Canonical SMILES

CN1C=CC(=C1)C=O

The exact mass of the compound 1-methyl-1H-pyrrole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-1H-pyrrole-3-carbaldehyde (CAS 36929-60-9) is a specialized heterocyclic building block characterized by an N-methylated pyrrole ring with a formyl group at the 3-position. Unlike its more common 2-isomer, this compound provides a distinct meta-like spatial relationship between the nitrogen and the aldehyde vector. It is a critical precursor in the synthesis of advanced pharmaceuticals, including protein tyrosine phosphatase (PTPN) inhibitors and potassium-competitive acid blockers (P-CABs), as well as complex fused ring systems like azepinones [1]. Procuring this specific regioisomer at high purity (typically ≥95%) is essential for research and industrial workflows where exact spatial alignment and controlled reactivity are required.

Generic substitution with closely related analogs fundamentally compromises both synthesis and application. Using the significantly cheaper 1-methyl-1H-pyrrole-2-carbaldehyde alters the formyl trajectory by approximately 60 degrees, which disrupts the required pharmacophore geometry in target-binding scaffolds and leads to inactive downstream products [1]. Conversely, substituting with the unmethylated 1H-pyrrole-3-carbaldehyde introduces a reactive secondary amine (NH) that acts as an unwanted hydrogen bond donor. This unprotected nitrogen is incompatible with Lewis acid-catalyzed multicomponent reactions, often leading to complexation or degradation rather than the desired cyclization [2]. Therefore, 1-methyl-1H-pyrrole-3-carbaldehyde cannot be substituted without severe penalties to yield and functional performance.

Avoidance of Regiochemical Yield Penalties in Formylation

Standard in-house Vilsmeier-Haack formylation of 1-methylpyrrole overwhelmingly favors the more electron-rich alpha position, yielding >95% of the 2-carbaldehyde and minimal amounts of the 3-carbaldehyde [1]. To synthesize the 3-isomer in-house requires highly sterically hindered reagents or tedious multi-step blocking/deblocking sequences (e.g., bromination followed by formylation and debromination) [2]. Direct procurement of 1-methyl-1H-pyrrole-3-carbaldehyde bypasses this severe regiochemical bottleneck, providing immediate access to the pure building block.

Evidence DimensionDirect formylation yield of 3-isomer
Target Compound Data≥95% purity via commercial procurement
Comparator Or Baseline<5% yield via standard direct Vilsmeier-Haack formylation of 1-methylpyrrole
Quantified DifferenceEliminates a >90% regiochemical yield penalty and multi-step workarounds
ConditionsStandard Vilsmeier-Haack conditions (POCl3/DMF)

Procuring the exact 3-isomer saves significant time and resources by avoiding low-yielding, multi-step synthetic workarounds.

Pharmacophore Geometry in Kinase Inhibitor Scaffolds

In the development of protein tyrosine phosphatase non-receptor type 1 and 2 (PTPN1/2) inhibitors, the exact spatial orientation of the core heterocycle is critical for target engagement [1]. The 3-formyl substitution of 1-methyl-1H-pyrrole-3-carbaldehyde provides the correct vector for downstream elaboration, ensuring the final molecule fits the enzyme's binding pocket. Attempting to use the cheaper 2-formyl isomer shifts the vector, resulting in a loss of the required structure-activity relationship (SAR) [1].

Evidence DimensionPharmacophore spatial vectoring
Target Compound DataCorrect alignment for PTPN1/2 inhibitor binding pockets
Comparator Or Baseline1-methyl-1H-pyrrole-2-carbaldehyde (misaligned vector)
Quantified DifferenceMaintains critical SAR vs. loss of target engagement
ConditionsKinase inhibitor scaffold synthesis and binding models

Buyers synthesizing specific enzyme inhibitors must use the 3-isomer to maintain the required spatial geometry of the final drug candidate.

Compatibility in Lewis Acid-Catalyzed Multicomponent Reactions

The synthesis of complex fused heterocycles, such as pyrrole-fused azepinones via Groebke–Blackburn–Bienaymé (GBB) reactions, requires aldehyde precursors that can withstand Lewis acid conditions [1]. 1-Methyl-1H-pyrrole-3-carbaldehyde successfully undergoes this unusual Friedel-Crafts-type ring expansion, delivering the target azepinones in 60-65% yields. In contrast, basic or unprotected analogs (such as indole-3-carbaldehyde or 1H-pyrrole-3-carbaldehyde) are incompatible with the Lewis acid, yielding only trace amounts of the desired product due to competitive complexation [1].

Evidence DimensionYield of fused azepinones in GBB reaction
Target Compound Data60-65% yield
Comparator Or BaselineUnprotected basic analogs (trace yield, <5%)
Quantified Difference>55% absolute yield improvement
ConditionsLewis acid-catalyzed Groebke–Blackburn–Bienaymé reaction conditions

The N-methyl protection is essential for processability in Lewis acid-catalyzed workflows, making this compound the reliable choice over unmethylated alternatives.

Synthesis of Protein Tyrosine Phosphatase (PTPN) Inhibitors

1-Methyl-1H-pyrrole-3-carbaldehyde is the required building block for constructing PTPN1/2 inhibitor scaffolds, where the 3-position formyl group ensures the precise spatial vectoring necessary for enzyme pocket binding [1].

Development of Fused Azepinones via Multicomponent Reactions

The compound's N-methyl group provides critical stability under Lewis acid conditions, enabling its use in Groebke–Blackburn–Bienaymé (GBB) reactions to synthesize pyrrole-fused azepinones with high yields [2].

Precursor for Potassium-Competitive Acid Blockers (P-CABs)

As a structural analog to other 3-formylpyrroles, this compound serves as a valuable precursor in the synthesis of vonoprazan analogs, where the 3-substitution is essential for overcoming the limitations of traditional proton pump inhibitors[3].

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-methyl-1H-pyrrole-3-carbaldehyde

Dates

Last modified: 08-15-2023

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